![molecular formula C17H14N2O B497025 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol CAS No. 780783-69-9](/img/structure/B497025.png)

1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

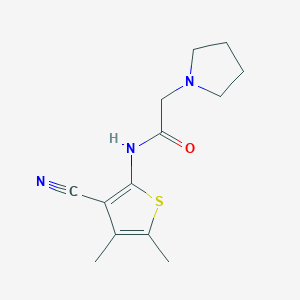

“1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol” is a chemical compound with the molecular formula C17H14N2O . It is a derivative of the tetracyclic natural compound ellipticine .

Synthesis Analysis

The synthesis of ellipticine and its derivatives, including “1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol”, has been a topic of interest among researchers due to its promising anticancer activity . The research group of Woodward was the first to report the synthesis of ellipticine in 1959 . Over the years, it was observed that the presence of a simple hydroxy or methoxy group at the C-9 carbon enhanced its cytotoxic activity .Molecular Structure Analysis

The structural architecture of “1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol” is composed of a carbazole moiety condensed to a pyridine ring . Compounds containing the carbazole skeleton have shown multifarious biological activities .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

This compound is part of the pyrido[4,3-b]carbazole alkaloids, which have been studied for their significant antitumor activity . They act by inhibiting topoisomerase II and intercalating with DNA, which can disrupt the replication of cancer cells . The structure of these alkaloids allows them to fit between DNA bases, blocking the replication process vital for cancer cell proliferation.

Antimalarial Activity

Pyrido[4,3-b]carbazole alkaloids, including 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol , have shown antimalarial activity . Their ability to interfere with the life cycle of the malaria parasite makes them potential candidates for developing new antimalarial drugs .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, such as HCT-116 and HL-60. These studies help in understanding the compound’s potential as a chemotherapeutic agent and its mechanism of action at the cellular level .

DNA Intercalation Studies

The compound’s role in DNA intercalation is crucial for its antitumor properties. Research into how it interacts with DNA helps in designing more effective drugs that can target cancer cells with higher specificity .

Structure-Activity Relationship (SAR) Analysis

SAR analysis of 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol and its derivatives can elucidate which structural features are critical for biological activity. This information is vital for medicinal chemists aiming to optimize the compound’s pharmacological properties .

Synthesis of Natural Variants

The synthesis of natural variants and derivatives of this compound provides insight into the biological activities of these molecules. It opens up possibilities for discovering new drugs with improved efficacy and reduced side effects .

Wirkmechanismus

Target of Action

Related compounds such as ellipticine, which is a tetracyclic natural product, have been found to interact with dna and inhibit topoisomerase ii . These targets play a crucial role in DNA replication and cell division, making them important targets for anti-cancer therapies .

Mode of Action

The most well-established of these are intercalation with DNA and topoisomerase II inhibition . Other modes of action include kinase inhibition, interaction with the p53 transcription factor, bio-oxidation, and adduct formation .

Biochemical Pathways

The interaction with dna and inhibition of topoisomerase ii, as seen with ellipticine, would affect the dna replication pathway and potentially lead to cell cycle arrest and apoptosis .

Result of Action

Based on the modes of action of ellipticine, it can be inferred that the compound may cause dna damage, inhibit dna replication, and potentially lead to cell cycle arrest and apoptosis .

Zukünftige Richtungen

The future directions for “1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol” could involve further exploration of its biological activities, especially its anticancer properties . Additionally, the development of new synthetic strategies and the study of its other potential modes of action could be areas of interest .

Eigenschaften

IUPAC Name |

1,6-dimethyl-2H-pyrido[4,3-b]carbazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-10-13-9-14-12-5-3-4-6-15(12)19(2)16(14)7-11(13)8-17(20)18-10/h3-9H,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVERMWUKFFEASC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3C4=CC=CC=C4N(C3=CC2=CC(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B496943.png)

![10-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine](/img/structure/B496946.png)

![3-(4-chlorobenzyl)-6-methyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496947.png)

![7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496950.png)

![7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496952.png)

![Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B496955.png)

![5-[2-(4-chlorophenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B496957.png)

![8-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B496959.png)

![diethyl 2-{[(4-methylpiperazino)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B496960.png)

![Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-3-thiophenecarboxylate](/img/structure/B496961.png)